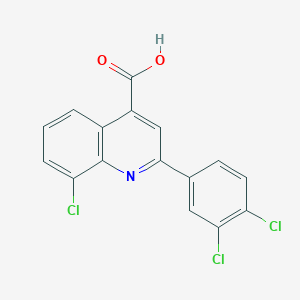
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H8Cl3NO2 and a molecular weight of 352.61 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline compounds, such as this compound, has been the subject of many studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with chlorine atoms at the 8-position and the 3 and 4 positions of the phenyl ring . The carboxylic acid group is attached at the 4-position of the quinoline ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.61 . Its molecular formula is C16H8Cl3NO2 .Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has focused on the synthesis of amino and fluoro-substituted quinoline-4-carboxylic acid derivatives using microwave irradiated and conventional heating methods. These compounds have shown significant anticancer activity, with some demonstrating more potency than standard drugs like doxorubicin. Their apoptotic DNA fragmentation patterns confirm apoptosis, indicating their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Novel Compound Synthesis
Facile synthesis of new quinoline-8-carbaldehyde compounds, specifically 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, has been achieved. These novel compounds are supported by comprehensive spectral studies and indicate the versatility of quinoline derivatives in synthesizing new chemical entities (Gao, Zhao, Li, Yan, & Li, 2012).
Antibacterial Activity
A series of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters have been synthesized, characterized, and evaluated for their antibacterial activity. This showcases the potential of quinoline derivatives in the development of new antibacterial agents (Raghavendra, Naik, & Sherigara, 2006).
Future Directions
Quinoline compounds, such as 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid, continue to be an area of active research due to their potential for industrial and medicinal applications . Future research will likely focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of these compounds .
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit anti-tumor activity and antibacterial properties . Therefore, it can be inferred that the compound might interact with cellular targets that play a role in tumor growth and bacterial proliferation.
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinoline derivatives have been reported to inhibit topoisomerase II, preventing DNA replication and transcription .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, leading to downstream effects such as inhibition of cell growth and proliferation .
Result of Action
Given the reported anti-tumor and antibacterial activities of quinoline derivatives , it can be inferred that the compound might induce cell death or inhibit cell growth in tumor cells or bacteria.
properties
IUPAC Name |
8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-5-4-8(6-13(11)19)14-7-10(16(21)22)9-2-1-3-12(18)15(9)20-14/h1-7H,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWHMYOZJYLFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)
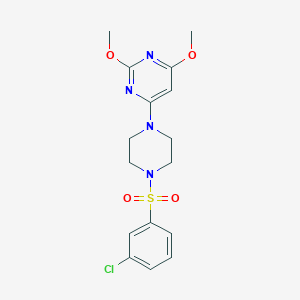
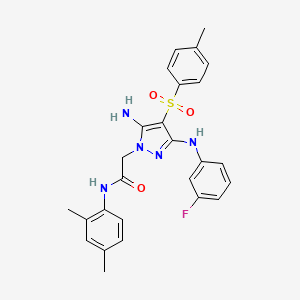
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
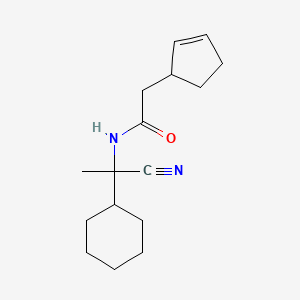
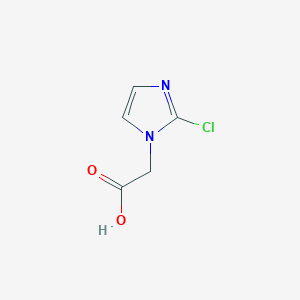

![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)
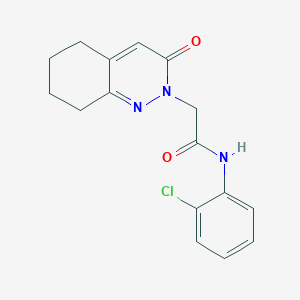


![[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol](/img/structure/B2410135.png)